IR-825

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H48ClN2O4+ |

|---|---|

Molecular Weight |

824.4 g/mol |

IUPAC Name |

4-[[(2E)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid |

InChI |

InChI=1S/C54H47ClN2O4/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61)/p+1 |

InChI Key |

SPEHNGMUCASLRM-UHFFFAOYSA-O |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C/6\C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

IR-825 chemical structure and synthesis

An In-depth Technical Guide to the Near-Infrared Dye IR-825

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound, a near-infrared (NIR) cyanine dye. With its strong absorbance in the NIR region, this compound is a molecule of significant interest for researchers, scientists, and drug development professionals, particularly in the fields of bioimaging, photothermal therapy (PTT), and photodynamic therapy (PDT).

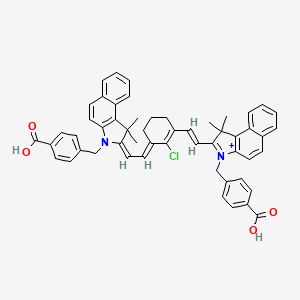

This compound is a complex heptamethine cyanine dye. Its structure is characterized by two substituted benzo[e]indole heterocyclic nuclei linked by a polymethine chain containing a chloro-substituted cyclohexene ring. The presence of carboxyl groups at the termini of the N-benzyl substituents provides reactive handles for conjugation to other molecules, such as polymers or targeting ligands.[1][2]

The key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((E)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium |

| CAS Number | 1558079-49-4 |

| Molecular Formula | C₅₄H₄₈BrClN₂O₄ |

| Molecular Weight | 904.34 g/mol |

Below is a simplified two-dimensional representation of the core structure of this compound, illustrating the connectivity of the main structural motifs.

Synthesis of this compound

The general workflow for the synthesis and purification of a cyanine dye like this compound is outlined below.

References

IR-825 mechanism of action in photothermal therapy

An In-depth Technical Guide on the Core Mechanism of Action of IR-825 in Photothermal Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the fundamental mechanism of action of this compound, a heptamethine cyanine dye, in the context of photothermal therapy (PTT). We will explore its photothermal conversion principles, cellular uptake pathways, subcellular localization, and the subsequent molecular cascades leading to targeted cancer cell death. This document synthesizes findings from multiple studies to provide a comprehensive overview for research and development applications.

Core Principle: Photothermal Conversion

This compound is a near-infrared (NIR) organic dye with strong absorbance in the NIR window (700-1100 nm). This spectral range is critical for therapeutic applications as it allows for deep tissue penetration due to minimal light absorption by endogenous chromophores like hemoglobin and water.[1] The core mechanism of this compound in PTT is its ability to efficiently convert absorbed NIR light energy into localized heat, a process known as photothermal conversion.[1][2] This hyperthermia is the primary driver of the therapeutic effect, leading to the ablation of tumor cells.[2]

The photothermal effect is initiated when this compound absorbs photons from a NIR laser (typically around 808 nm).[3] This absorption excites the molecule to a higher energy state. The subsequent relaxation of the molecule occurs predominantly through non-radiative pathways, releasing the energy as vibrations (phonons) into the surrounding environment. This rapid vibrational energy transfer manifests as a localized increase in temperature. The efficiency of this process is a key performance metric for any photothermal agent.[1]

This compound Formulation and Cellular Uptake

Due to its hydrophobic nature and to enhance its stability and tumor-targeting capabilities, this compound is rarely used in its free form.[1][4] It is typically encapsulated or conjugated into various nanocarrier systems. These formulations not only improve bioavailability but also leverage the enhanced permeability and retention (EPR) effect for passive tumor accumulation.[5][6]

Common Nanocarrier Systems:

-

Polymeric Nanomicelles: Self-assembled structures formed by amphiphilic copolymers conjugated with this compound.[5][6]

-

Liposomes: Heat-responsive lipid vesicles that can co-deliver this compound and chemotherapy drugs.[1]

-

Hybrid Nanoparticles: Composites with materials like reduced graphene oxide (rGO) or polydopamine (PDA) to enhance photothermal effects and provide additional functionalities.[7][8]

Cellular Internalization Pathways

The primary mechanism for the cellular entry of this compound-loaded nanoparticles is endocytosis , an energy-dependent process.[9][10] The specific endocytic route can vary based on the nanoparticle's physicochemical properties such as size, shape, and surface chemistry.[9][11] Key pathways include:

-

Clathrin-Mediated Endocytosis: A common route for nanoparticles, involving the formation of clathrin-coated pits at the plasma membrane.[9][12]

-

Caveolae-Mediated Endocytosis: Involving flask-shaped invaginations of the plasma membrane enriched in caveolin proteins.[9]

-

Macropinocytosis: A non-specific process where large volumes of extracellular fluid and particles are engulfed into vesicles called macropinosomes.[13]

Targeting ligands, such as folic acid or hyaluronic acid (HA), can be attached to the nanoparticle surface to facilitate receptor-mediated endocytosis, enhancing uptake in cancer cells that overexpress the corresponding receptors.[7][14]

References

- 1. Antitumor Applications of Photothermal Agents and Photothermal Synergistic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High Performance In Vivo Near-IR (>1 μm) Imaging and Photothermal Cancer Therapy with Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tumor-targeting Cu2+/IR820-rich nanozymes to exert photothermal-reinforced reactive oxygen species production and dual glutathione scavenging for synergistic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Porous Pt Nanoparticles with High Near-Infrared Photothermal Conversion Efficiencies for Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endocytosis and exocytosis of nanoparticles in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced Photogeneration of Reactive Oxygen Species and Targeted Photothermal Therapy of C6 Glioma Brain Cancer Cells by Folate-Conjugated Gold-Photoactive Polymer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescence Quantum Yield of IR-825

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Fluorescence Quantum Yield of IR-825

The fluorescence quantum yield of a dye is highly dependent on its environment, including the solvent, temperature, and concentration. As such, it is crucial to determine the quantum yield under the specific experimental conditions being used. The following table serves as a template for researchers to document the fluorescence quantum yield of this compound upon experimental determination.

| Solvent | Refractive Index (η) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference Standard | Reference Φf | Measured Φf of this compound |

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The relative method is a widely used approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield. This protocol outlines the step-by-step procedure for measuring the relative fluorescence quantum yield of this compound.

1. Materials and Equipment

-

This compound: The sample of interest.

-

Reference Standard: A dye with a known and stable quantum yield in the NIR region (e.g., IR-125, IR-140, or other well-characterized NIR dyes). The standard should have an absorption spectrum that overlaps with that of this compound to allow for excitation at the same wavelength.

-

Solvent: A high-purity, spectroscopic grade solvent in which both this compound and the reference standard are soluble and stable.

-

Spectrophotometer: To measure absorbance.

-

Spectrofluorometer: To measure fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length.

2. Preparation of Solutions

-

Stock Solutions: Prepare stock solutions of both this compound and the reference standard in the chosen solvent at a concentration of approximately 10⁻³ M.

-

Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the this compound and the reference standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects. A typical series might include five concentrations.

3. Spectroscopic Measurements

-

Absorbance Spectra:

-

Record the absorbance spectrum of each dilution for both this compound and the reference standard over a relevant wavelength range.

-

Identify the wavelength of maximum absorption (λmax) for both dyes. Select an excitation wavelength at which both the sample and the standard have sufficient absorbance, ideally the λmax of the sample.

-

Record the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Emission Spectra:

-

Set the excitation wavelength on the spectrofluorometer to the value determined in the previous step.

-

Record the fluorescence emission spectrum for each dilution of both this compound and the reference standard. The emission range should be set to capture the entire fluorescence profile of the dye.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

4. Data Analysis and Calculation

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Plot Data: For both this compound and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the Gradient: The plot should yield a straight line passing through the origin. Determine the gradient (slope) of this line for both the sample (Grad_X) and the standard (Grad_ST).

-

Calculate the Quantum Yield: The fluorescence quantum yield of this compound (Φf_X) can be calculated using the following equation:

Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φf_ST is the known quantum yield of the reference standard.

-

Grad_X and Grad_ST are the gradients of the plots for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the

-

An In-Depth Technical Guide to the Photostability and Degradation Pathways of IR-825

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) heptamethine cyanine dye that has garnered significant interest in various biomedical applications, including photothermal therapy (PTT), photoacoustic imaging (PAI), and as a component in drug delivery systems. Its strong absorption in the NIR region, where biological tissues have minimal absorbance and scattering, allows for deep tissue penetration of light. However, a critical factor limiting the widespread application and clinical translation of this compound is its inherent photolability. Understanding the mechanisms of its photodegradation is paramount for developing strategies to enhance its stability and ensure predictable and effective therapeutic and diagnostic outcomes. This technical guide provides a comprehensive overview of the current knowledge on the photostability and degradation pathways of this compound, supported by experimental methodologies and quantitative data.

Core Concepts of this compound Photodegradation

The photodegradation of this compound, like other heptamethine cyanine dyes, is primarily an oxidative process mediated by reactive oxygen species (ROS), with singlet oxygen (¹O₂) playing a central role. The general mechanism involves the absorption of photons by the this compound molecule, leading to an excited singlet state. While some of the excited molecules relax back to the ground state via fluorescence, a fraction undergoes intersystem crossing to a longer-lived triplet state. This triplet-state dye can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

The generated singlet oxygen, being a potent electrophile, readily attacks the electron-rich polymethine chain of the this compound molecule. This reaction proceeds through the formation of unstable dioxetane intermediates, which subsequently cleave the polymethine chain. This cleavage disrupts the conjugated π-system responsible for the dye's characteristic NIR absorption and fluorescence, leading to photobleaching and the formation of smaller, non-fluorescent degradation products, primarily carbonyl compounds.

Quantitative Analysis of this compound Photostability

The photostability of this compound can be quantified by several parameters, including the photobleaching quantum yield and degradation kinetics. While specific quantitative data for this compound is not extensively reported in publicly available literature, the general photostability of heptamethine cyanine dyes is known to be poor. For instance, the widely used indocyanine green (ICG) has a low fluorescence quantum yield and is notoriously unstable in aqueous solutions. Some studies suggest that this compound, when incorporated into nanocarriers, exhibits a degree of protection against photodegradation.[1]

Table 1: Factors Influencing this compound Photostability

| Parameter | Effect on Photostability | Rationale |

| Solvent | Significant | The polarity and viscosity of the solvent can affect the rate of intersystem crossing and the lifetime of the triplet state. Protic solvents may also participate in degradation reactions. |

| Oxygen Concentration | High | The presence of molecular oxygen is a prerequisite for the singlet oxygen-mediated degradation pathway. Deoxygenated solutions generally show enhanced stability. |

| Light Intensity/Fluence | High | Higher light intensity leads to a greater population of excited-state dye molecules, accelerating the rate of singlet oxygen generation and subsequent degradation. |

| Encapsulation | Increases stability | Incorporation into nanoparticles, liposomes, or micelles can shield the dye from the bulk solvent and oxygen, and may also restrict conformational changes that lead to non-radiative decay pathways.[1] |

| Antioxidants/Quenchers | Increases stability | The addition of triplet-state quenchers or singlet oxygen scavengers can inhibit the photodegradation process. |

Degradation Pathways of this compound

The primary degradation pathway of this compound is initiated by the [2+2] cycloaddition of singlet oxygen to the double bonds of the polymethine chain, forming dioxetane intermediates. These intermediates are unstable and rapidly decompose, cleaving the polymethine chain and typically yielding two smaller carbonyl-containing fragments.

References

IR-825: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of IR-825, a near-infrared (NIR) cyanine dye with significant applications in biomedical research, particularly in photothermal therapy and bio-imaging. Recognizing the critical role of solubility in the formulation and application of photosensitizers, this document collates available quantitative and qualitative solubility data for this compound in various common laboratory solvents. Furthermore, it outlines a detailed experimental protocol for determining the solubility of this compound, providing researchers with a robust methodology for their own assessments. To further elucidate its practical applications, this guide includes visualizations of typical experimental workflows, including nanoparticle formulation for photothermal therapy and cancer cell imaging, rendered using the DOT language for clarity and reproducibility. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, facilitating the effective use of this compound in their work.

Introduction to this compound

This compound is a near-infrared (NIR) cyanine dye that has garnered considerable attention in the scientific community for its utility as a photosensitizer. Its strong absorbance in the NIR region (around 825 nm) allows for deep tissue penetration of light, making it an ideal candidate for applications such as photothermal therapy (PTT) and in vivo imaging. Structurally, this compound possesses carboxylic acid functional groups, enabling its conjugation to various molecules and nanoparticles to enhance targeting and delivery. The efficacy of this compound in these applications is, however, fundamentally linked to its solubility, which dictates its formulation, bioavailability, and interaction with biological systems. This guide aims to provide a thorough understanding of the solubility profile of this compound.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its suitability for various applications. For a photosensitizer like this compound, solubility affects its ability to be formulated into stable and effective delivery systems, its behavior in biological media, and its overall therapeutic and diagnostic efficacy.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, through a comprehensive review of technical data sheets and research articles, the following information has been compiled.

| Solvent | Chemical Formula | Solubility | Conditions | Source(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 4.55 mg/mL (5.03 mM) | Requires sonication and heating to 60°C. It is noted that hygroscopic DMSO can negatively impact solubility; therefore, the use of newly opened DMSO is recommended. |

Qualitative Solubility Information

In the absence of extensive quantitative data, qualitative descriptions from scientific literature provide valuable insights into the solubility behavior of this compound.

-

Aqueous Solvents (Water, PBS): this compound is generally described as a hydrophobic molecule . This characteristic implies poor solubility in aqueous solutions like water and phosphate-buffered saline (PBS). This is a common trait for many organic dyes, and it often necessitates their encapsulation in delivery systems like nanoparticles to improve their stability and bioavailability in aqueous biological environments.

-

Organic Solvents: While specific quantitative data is scarce, its solubility in DMSO suggests that it may also be soluble in other polar aprotic solvents. However, experimental verification is crucial. One technical data sheet indicates that this compound is "Soluble in DMSO".

Experimental Protocol for Determining this compound Solubility

This section provides a detailed, generalized methodology for determining the solubility of this compound in a solvent of interest. This protocol is based on the saturation shake-flask method, a widely accepted technique for solubility measurement, followed by quantification using UV-Vis spectrophotometry.

Materials and Equipment

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure

-

Preparation of Supersaturated Solutions: *

Unveiling the Optical Properties of IR-825: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molar extinction coefficient of the near-infrared (NIR) cyanine dye, IR-825. Esteemed for its applications in photothermal therapy and bioimaging, a precise understanding of its light-absorbing properties is paramount for accurate quantification and effective experimental design. This document summarizes the available data on the molar extinction coefficient of this compound, details the experimental protocol for its determination, and illustrates a typical workflow for its application in photothermal therapy.

Quantitative Data Summary

For context, the molar extinction coefficient for IR-820, a structurally similar dye, has been reported in methanol. This value can serve as a reliable approximation for this compound under similar solvent conditions.

| Dye | Solvent | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| IR-820 | Methanol | Not Specified | 198,181[1] |

| IR-820-NO₂ | Methanol | Not Specified | 187,143[1] |

| Indocyanine Green (ICG) | Water | ~800 | Concentration-dependent, in the order of 10⁵ |

Note: The molar extinction coefficient can be influenced by the solvent, concentration, and aggregation state of the dye.

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient of this compound can be determined experimentally using ultraviolet-visible (UV-Vis) spectrophotometry by applying the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (M⁻¹cm⁻¹)

-

c is the molar concentration of the solution (mol/L or M)

-

l is the path length of the cuvette (typically 1 cm)

Materials and Equipment:

-

This compound dye

-

High-purity solvent (e.g., Dimethyl sulfoxide (DMSO), Methanol, or Water)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of this compound powder using an analytical balance.

-

Dissolve the powder in a known volume of the chosen solvent (e.g., DMSO) in a volumetric flask to prepare a stock solution of a specific molar concentration. Ensure complete dissolution.

-

-

Preparation of Serial Dilutions:

-

Perform a series of dilutions from the stock solution to create a set of standards with decreasing, known concentrations. Use volumetric pipettes and flasks for accuracy. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectrophotometric Measurement:

-

Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected maximum absorbance (λmax) of this compound (in the NIR region, typically around 825 nm).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each of the prepared standard solutions at the λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

According to the Beer-Lambert law, this plot should yield a straight line passing through the origin.

-

Perform a linear regression analysis on the data points. The slope of the line will be equal to the molar extinction coefficient (ε) multiplied by the path length (l).

-

Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient (ε).

-

Application in Photothermal Therapy: A Workflow

This compound is widely utilized as a photothermal agent in cancer therapy. Upon irradiation with a near-infrared laser, the dye absorbs light energy and converts it into heat, leading to localized hyperthermia and subsequent tumor cell death.

Caption: Workflow of this compound in Photothermal Therapy.

This diagram illustrates the sequential steps involved in utilizing this compound for photothermal cancer therapy, from formulation and administration to treatment and monitoring of the therapeutic outcome. The process leverages the dye's optical properties for both imaging-guided localization and laser-induced hyperthermia.

References

In-Depth Technical Guide to IR-825: Physicochemical Properties and Applications in Photothermal Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) cyanine dye IR-825, detailing its chemical and physical properties, and exploring its significant applications in the field of cancer research, particularly in photothermal therapy (PTT). This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols and insights into the molecular mechanisms of this compound-mediated therapeutic effects.

Core Physicochemical Properties of this compound

This compound is a versatile near-infrared fluorescent dye that has garnered significant attention for its potential in biomedical applications. A critical aspect for its use in research and development is the accurate characterization of its fundamental properties.

It is important for researchers to note a discrepancy in the reported molecular weight of this compound. This variation often arises from the presence or absence of a counter-ion, such as bromide, in the supplied product. For exacting applications, it is recommended to confirm the molecular weight from the specific supplier's documentation.

| Property | Value | Source(s) |

| CAS Number | 1558079-49-4 | [1][2][3] |

| Molecular Weight | 824.42 g/mol (without bromide) 904.34 g/mol (with bromide) | [2][3] |

| Molecular Formula | C₅₄H₄₈ClN₂O₄ (without bromide) C₅₄H₄₈BrClN₂O₄ (with bromide) | [2][3] |

| Appearance | Solid | [No specific source] |

| Solubility | Soluble in DMSO | [No specific source] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in the dark. | [3] |

Application in Photothermal Therapy of Cancer

This compound's strong absorbance in the near-infrared spectrum makes it an excellent photothermal agent. When irradiated with an 808 nm laser, this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent cancer cell death.[3] This property is harnessed in photothermal therapy, a minimally invasive cancer treatment modality. To enhance its delivery to tumor tissues and improve its biocompatibility, this compound is often encapsulated within nanoparticles.[3]

Experimental Workflow for this compound Nanoparticle-Mediated Photothermal Therapy

The following diagram outlines a typical experimental workflow for the synthesis, characterization, and application of this compound-loaded nanoparticles for in vitro and in vivo photothermal therapy.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of this compound for photothermal therapy.

Synthesis and Characterization of this compound-Loaded Nanoparticles

Objective: To encapsulate this compound into a biocompatible nanoparticle formulation and characterize its physical properties.

Materials:

-

This compound dye

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Poly(vinyl alcohol) (PVA)

-

Organic solvent (e.g., dichloromethane)

-

Deionized water

-

Dynamic Light Scattering (DLS) instrument

-

Transmission Electron Microscope (TEM)

-

UV-Vis Spectrophotometer

Protocol:

-

Preparation of PLGA-IR-825 solution: Dissolve a specific amount of PLGA and this compound in an organic solvent.

-

Emulsification: Add the organic phase to an aqueous solution of PVA under sonication to form an oil-in-water emulsion.

-

Solvent Evaporation: Stir the emulsion overnight to allow the organic solvent to evaporate, resulting in the formation of this compound-loaded PLGA nanoparticles.

-

Purification: Centrifuge and wash the nanoparticles multiple times with deionized water to remove unencapsulated this compound and excess PVA.

-

Characterization:

-

Size and Zeta Potential: Use DLS to determine the hydrodynamic diameter and surface charge of the nanoparticles.

-

Morphology: Visualize the shape and size of the nanoparticles using TEM.

-

Drug Loading Efficiency: Quantify the amount of encapsulated this compound using a UV-Vis spectrophotometer by measuring the absorbance of the supernatant after centrifugation and comparing it to the initial amount of this compound used.

-

In Vitro Photothermal Therapy and Cytotoxicity Assay

Objective: To evaluate the photothermal efficacy and cytotoxicity of this compound-loaded nanoparticles on cancer cells.

Materials:

-

This compound-loaded nanoparticles

-

4T1 breast cancer cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

808 nm NIR laser

-

MTT reagent

-

DMSO

-

Plate reader

Protocol:

-

Cell Seeding: Seed 4T1 cells in 96-well plates and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound-loaded nanoparticles and incubate for a predetermined time (e.g., 4-24 hours).

-

Laser Irradiation: Expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes). Include control groups with no nanoparticles, nanoparticles without laser, and laser alone.[4]

-

MTT Assay: After irradiation, incubate the cells for another 24-48 hours. Add MTT reagent to each well and incubate for 4 hours.

-

Data Analysis: Dissolve the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader. Calculate cell viability as a percentage of the untreated control.

In Vivo Photothermal Therapy in a Mouse Model

Objective: To assess the in vivo antitumor efficacy of this compound-loaded nanoparticles in a tumor-bearing mouse model.

Materials:

-

This compound-loaded nanoparticles

-

BALB/c mice

-

4T1 breast cancer cells

-

808 nm NIR laser with a fiber optic

-

Infrared thermal camera

-

Calipers

Protocol:

-

Tumor Inoculation: Subcutaneously inject 4T1 cells into the flank of BALB/c mice. Allow the tumors to grow to a palpable size.

-

Nanoparticle Administration: Intravenously inject the tumor-bearing mice with this compound-loaded nanoparticles.

-

In Vivo Imaging: At various time points post-injection, perform fluorescence imaging to monitor nanoparticle accumulation at the tumor site. Use an infrared thermal camera to record the temperature of the tumor during laser irradiation.[5]

-

Laser Treatment: Once optimal tumor accumulation is observed, irradiate the tumor with an 808 nm laser at a specific power density (e.g., 1.5 W/cm²) for a defined period (e.g., 5-10 minutes).[4]

-

Tumor Monitoring: Measure the tumor volume with calipers every few days and monitor the body weight of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining) and further molecular analysis.

Signaling Pathways in this compound Mediated Photothermal Therapy

The primary mechanism of cell death induced by photothermal therapy is apoptosis, a form of programmed cell death. The intense localized heat generated by this compound upon laser irradiation triggers a cascade of molecular events leading to cellular demise.

Apoptosis Signaling Pathway

The following diagram illustrates the key signaling pathways involved in apoptosis induced by this compound mediated photothermal therapy.

Experimental Protocol: Western Blot Analysis of Apoptosis Markers

Objective: To quantify the expression of key apoptosis-related proteins in cancer cells following this compound mediated photothermal therapy.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Add ECL detection reagent and capture the chemiluminescent signal. Quantify the band intensities and normalize to a loading control like β-actin. An increase in the Bax/Bcl-2 ratio and the levels of cleaved caspase-3 and cleaved PARP are indicative of apoptosis induction.[6][7]

This technical guide provides a foundational understanding of this compound and its application in photothermal therapy. For further detailed protocols and troubleshooting, it is recommended to consult the specific research articles cited herein.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. Tumor-targeted/reduction-triggered composite multifunctional nanoparticles for breast cancer chemo-photothermal combinational therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis western blot guide | Abcam [abcam.com]

A Technical Guide to IR-825: Sourcing, Applications, and Experimental Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the near-infrared (NIR) dye IR-825, a versatile molecule increasingly utilized in preclinical cancer research. This document details reputable suppliers, purchasing options, and the core technical applications of this compound, with a focus on photothermal therapy (PTT) and photodynamic therapy (PDT). Detailed experimental protocols and visual workflows are provided to facilitate the practical application of this dye in a research setting.

This compound: Overview and Chemical Properties

This compound is a heptamethine cyanine dye characterized by its strong absorbance in the near-infrared spectrum, typically around 808 nm. This property makes it an ideal photosensitizer for biomedical applications, as NIR light can penetrate biological tissues with greater depth and minimal damage to surrounding healthy cells. The terminal carboxyl group on the this compound molecule allows for its conjugation to various molecules and nanoparticles, enabling targeted delivery and enhanced therapeutic efficacy.

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1558079-49-4 | MedKoo Biosciences, Sigma-Aldrich |

| Molecular Formula | C₅₄H₄₈BrClN₂O₄ | MedKoo Biosciences |

| Molecular Weight | 904.34 g/mol | MedKoo Biosciences |

| Appearance | Solid powder | Ruixibiotech |

| Purity | >95% | Ruixibiotech, Hangzhou Epsilon Chemical Co.,Ltd. |

| Excitation (Ex) | ~805 nm | Ruixibiotech |

| Emission (Em) | ~825 nm | Ruixibiotech |

| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane | Hangzhou Epsilon Chemical Co.,Ltd. |

| Storage | -20°C, protected from light and moisture | Ruixibiotech |

Suppliers and Purchasing Options

Several reputable suppliers offer this compound for research purposes. The following table summarizes purchasing information from a selection of vendors. It is important to note that pricing and availability are subject to change, and researchers should contact the suppliers directly for the most current information.

| Supplier | Product Name | Catalog Number | Available Quantities | Price (USD) |

| MedchemExpress | This compound | HY-118924 | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Contact for quote |

| MedKoo Biosciences | This compound | 530336 | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 500 mg | $250 - $3,750 |

| Ruixibiotech | IR825 NHS ester | R-H-6010 | 5 mg, 10 mg | $650 - $900 |

| Sigma-Aldrich | This compound (distributor for AA BLOCKS) | AABH9A955B33 | - | Contact for availability |

| Hangzhou Epsilon Chemical Co.,Ltd. | This compound | - | Custom | Contact for quote |

Key Applications in Cancer Research: PTT and PDT

This compound's ability to absorb NIR light and convert it into heat (photothermal effect) or reactive oxygen species (ROS) (photodynamic effect) makes it a powerful tool in experimental cancer therapies.

Photothermal Therapy (PTT)

In PTT, this compound, often encapsulated within nanoparticles to enhance tumor accumulation, is administered systemically.[1] Upon irradiation with an NIR laser (typically 808 nm), the dye generates localized hyperthermia, leading to the thermal ablation of cancer cells.[2] This targeted approach minimizes damage to surrounding healthy tissues.

Photodynamic Therapy (PDT)

PDT also involves the administration of this compound followed by light activation. However, in the presence of oxygen, the excited photosensitizer transfers its energy to molecular oxygen, generating highly cytotoxic ROS, such as singlet oxygen.[2] These ROS induce oxidative stress, leading to apoptosis, necrosis, or autophagy in tumor cells.[3]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Preparation of this compound-Loaded Nanoparticles

This protocol describes a general method for encapsulating this compound into polymeric nanoparticles for enhanced delivery.

Materials:

-

This compound dye

-

Biodegradable polymer (e.g., PLGA, PEG-PLD)

-

Organic solvent (e.g., dichloromethane, acetonitrile)

-

Surfactant (e.g., polyvinyl alcohol (PVA))

-

Deionized water

-

Dialysis membrane (MWCO 3.5 kDa)

-

Magnetic stirrer

-

Probe sonicator

-

Lyophilizer

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of the chosen polymer and this compound in the organic solvent.

-

Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant.

-

Emulsification: Add the organic phase dropwise to the aqueous phase under vigorous stirring to form an oil-in-water emulsion.

-

Sonication: Sonicate the emulsion using a probe sonicator to reduce the droplet size and form nanoparticles.

-

Solvent Evaporation: Stir the nano-emulsion overnight at room temperature to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.

-

Purification: Centrifuge the nanoparticle suspension to remove any unencapsulated this compound and excess surfactant. Resuspend the nanoparticle pellet in deionized water.

-

Dialysis: Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove any remaining impurities.

-

Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form for storage and future use.

Characterization:

-

Size and Zeta Potential: Dynamic Light Scattering (DLS)

-

Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

-

Drug Loading Content and Encapsulation Efficiency: UV-Vis Spectroscopy

Caption: A flowchart illustrating the key steps in the preparation of this compound loaded polymeric nanoparticles.

In Vitro Photothermal Therapy

This protocol outlines the steps to assess the photothermal efficacy of this compound-loaded nanoparticles on cancer cells in culture.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

96-well plates

-

This compound-loaded nanoparticles

-

Phosphate-buffered saline (PBS)

-

Cell viability assay kit (e.g., MTT, Calcein-AM/PI)

-

NIR laser (808 nm)

-

Microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound-loaded nanoparticles. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

-

Washing: Wash the cells with PBS to remove any extracellular nanoparticles.

-

Laser Irradiation: Add fresh culture medium to each well and irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).

-

Post-Irradiation Incubation: Return the plates to the incubator for a further 24 hours.

-

Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells in each treatment group.

Caption: A schematic representation of the experimental workflow for in vitro photothermal therapy.

In Vivo Tumor Model Photothermal Therapy

This protocol describes a typical workflow for evaluating the in vivo antitumor efficacy of this compound-mediated PTT in a mouse tumor model.

Materials:

-

Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)

-

This compound-loaded nanoparticles suspended in sterile PBS

-

NIR laser (808 nm) with a fiber optic cable

-

Infrared thermal imaging camera

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Inoculation: Inoculate cancer cells subcutaneously into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Grouping: Randomly divide the mice into different treatment groups (e.g., PBS, PBS + Laser, this compound NPs, this compound NPs + Laser).

-

Administration: Administer the this compound nanoparticle suspension or PBS intravenously or intratumorally.

-

Biodistribution Imaging (Optional): At various time points post-injection, perform in vivo fluorescence imaging to monitor the accumulation of the nanoparticles in the tumor.

-

Laser Irradiation: At the time of peak tumor accumulation (determined from biodistribution studies), anesthetize the mice and irradiate the tumor region with the 808 nm NIR laser at a specific power density and duration.

-

Temperature Monitoring: During irradiation, monitor the temperature of the tumor surface using an infrared thermal imaging camera.

-

Tumor Growth Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days for a predetermined period (e.g., 14-21 days).

-

Histological Analysis: At the end of the experiment, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.

Molecular Mechanisms of this compound-Mediated Cell Death

The primary mechanism of PTT-induced cell death is hyperthermia, which leads to protein denaturation, membrane disruption, and ultimately necrosis. In contrast, PDT-induced cell death is more complex, involving the generation of ROS that can trigger various signaling pathways.

The generation of ROS by activated this compound can lead to damage of cellular components, including mitochondria. This can initiate the intrinsic apoptosis pathway through the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[4] Additionally, PDT-induced oxidative stress can activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways, which can also modulate cell survival and death.[4]

Caption: A simplified diagram of the signaling pathways involved in photodynamic therapy-induced apoptosis.

This technical guide provides a foundational understanding of this compound for researchers in drug development and cancer therapy. By consolidating information on suppliers, experimental protocols, and underlying mechanisms, this document aims to facilitate the effective and informed use of this promising near-infrared dye in a laboratory setting. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their particular experimental needs.

References

- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulatory pathways in photodynamic therapy induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Labeling with IR-825

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in vitro labeling of cells using the near-infrared (NIR) fluorescent dye, IR-825. These guidelines are intended for research purposes to facilitate the tracking and analysis of cells in various biological studies.

Introduction

This compound is a near-infrared fluorescent dye that is valuable for in vitro and in vivo imaging applications.[1] Its fluorescence in the NIR spectrum allows for deep tissue penetration and minimizes background autofluorescence. The this compound molecule contains a carboxyl group, which allows for its conjugation to other molecules, making it a versatile tool for targeted cell labeling and tracking.[1] When conjugated into nanoparticles, it has been used for imaging-guided photothermal cancer therapy.[2] This document provides a general protocol for in vitro cell labeling with this compound and subsequent assays to evaluate cell viability and proliferation.

Principle of Labeling

The precise mechanism for cellular uptake of unconjugated this compound is not well-documented. However, as a lipophilic cyanine dye, it is presumed to intercalate into the lipid bilayer of the cell membrane. When incorporated into nanoparticles, the primary mode of cellular entry is likely endocytosis. Following successful labeling, the dye is retained within the cells, allowing for fluorescent tracking. Upon cell division, the dye is typically distributed between daughter cells.

Data Presentation

Table 1: Recommended Parameters for In Vitro Cell Labeling

| Parameter | Recommended Range | Notes |

| This compound Concentration | 1 - 10 µM | Start with 5 µM and optimize for your cell type. |

| Incubation Time | 15 - 30 minutes | Longer times may increase labeling but also potential cytotoxicity. |

| Incubation Temperature | 37°C | Standard cell culture conditions. |

| Cell Density | 1 x 10^6 cells/mL | For suspension cells. For adherent cells, aim for 70-80% confluency. |

Table 2: Cytotoxicity Assay Parameters (Post-Labeling)

| Parameter | Description | Recommended Method |

| Viability Indicator | Dye that selectively enters non-viable cells. | Propidium Iodide (PI) or 7-AAD.[3] |

| Live Cell Indicator | Dye that is retained in viable cells. | Calcein AM.[4] |

| Detection Method | Quantifies fluorescent signals. | Flow Cytometry or Fluorescence Microscopy. |

| Controls | Unlabeled cells, heat-killed labeled cells. | Essential for setting gates and baseline measurements. |

Table 3: Cell Proliferation Assay Parameters (Post-Labeling)

| Assay Type | Principle | Detection Method |

| Metabolic Assay | Measures metabolic activity (e.g., reduction of tetrazolium salts). | Spectrophotometry (e.g., MTT, WST-1 assays). |

| Dye Dilution Assay | Fluorescent dye is halved with each cell division. | Flow Cytometry (e.g., CFSE). |

Experimental Protocols

Protocol for In Vitro Cell Labeling with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental needs.

Materials:

-

This compound dye

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium

-

Cells for labeling (suspension or adherent)

-

Incubator (37°C, 5% CO2)

-

Centrifuge

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 1 mM stock solution. Store protected from light at -20°C for short-term storage or -80°C for long-term storage.[1]

-

Cell Preparation (Suspension Cells):

-

Harvest and count the cells.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in pre-warmed, serum-free culture medium or PBS to a concentration of 1 x 10^6 cells/mL.[3]

-

-

Cell Preparation (Adherent Cells):

-

Grow cells on coverslips or in culture plates to 70-80% confluency.

-

Before labeling, remove the culture medium and wash the cells once with pre-warmed, serum-free medium or PBS.

-

-

Cell Labeling:

-

Dilute the 1 mM this compound stock solution into the cell suspension or the medium covering the adherent cells to a final concentration of 1-10 µM. A starting concentration of 5 µM is recommended.[3]

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.[3] For suspension cells, gently agitate every 10 minutes to ensure uniform labeling.[3]

-

-

Washing:

-

Suspension Cells: Stop the labeling by adding 5 volumes of complete culture medium. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with PBS to remove unbound dye.[3]

-

Adherent Cells: Remove the labeling solution and wash the cells three times with complete culture medium.

-

-

Downstream Applications: Resuspend the labeled cells in the appropriate medium for your subsequent experiments.

Protocol for Cytotoxicity Assay

It is crucial to assess cell viability after labeling to ensure the process is not cytotoxic.

Materials:

-

This compound labeled cells

-

Unlabeled control cells

-

Propidium Iodide (PI) or 7-AAD solution

-

Flow cytometer or fluorescence microscope

Procedure:

-

Prepare single-cell suspensions of both labeled and unlabeled control cells at a concentration of 1 x 10^6 cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS).

-

Add PI or 7-AAD to the cell suspensions according to the manufacturer's instructions.

-

Incubate on ice for 5-15 minutes, protected from light.[3]

-

Analyze the cells by flow cytometry. Live cells will be this compound positive and PI/7-AAD negative, while dead cells will be positive for both this compound and PI/7-AAD.

Protocol for Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell proliferation.

Materials:

-

This compound labeled cells

-

Unlabeled control cells

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Seed labeled and unlabeled cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Culture the cells for the desired period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader. A decrease in absorbance in labeled cells compared to unlabeled controls may indicate reduced proliferation.

Visualizations

Caption: Experimental workflow for in vitro cell labeling with this compound.

Caption: Generalized pathway for cellular uptake of nanoparticle-conjugated this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]

Application Notes and Protocols for Conjugating IR-825 to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of the near-infrared (NIR) fluorescent dye, IR-825, to antibodies. This compound is a heptamethine cyanine dye that exhibits absorption and fluorescence in the near-infrared spectrum, a region advantageous for biological applications due to deeper tissue penetration of light and reduced autofluorescence from endogenous molecules. The conjugation of this compound to antibodies enables the creation of specific probes for a variety of applications, including Western blotting, immunofluorescence microscopy, flow cytometry, and in vivo imaging.

The most common and robust method for labeling antibodies with dyes like this compound is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. The NHS ester of this compound reacts efficiently with primary amines (e.g., the side chains of lysine residues) on the antibody to form stable amide bonds. This protocol will focus on the use of this compound NHS ester for antibody conjugation.

Quantitative Data Summary

Successful antibody conjugation requires careful consideration of the stoichiometry of the reaction to achieve the desired Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody. The optimal DOL can vary depending on the specific antibody and the intended application.

Table 1: Key Physicochemical Properties of this compound and Related Reagents

| Parameter | Value | Notes |

| Molecular Weight of this compound | ~824.42 g/mol | This is for the parent molecule. The exact mass can be found on the manufacturer's certificate of analysis. |

| Molecular Weight of this compound NHS Ester | ~1039.4 g/mol | This value can vary between suppliers. Always refer to the manufacturer's data sheet for the specific lot. |

| Molecular Weight of a typical IgG Antibody | ~150,000 g/mol | This is an average value; the exact molecular weight can vary. |

| Extinction Coefficient (ε) of this compound | Not readily available | The extinction coefficient is crucial for accurate DOL calculation. It is recommended to contact the supplier for this information or determine it experimentally. For comparison, similar NIR dyes like IR-750 have an extinction coefficient of approximately 270,000 cm⁻¹M⁻¹. |

| Excitation/Emission Maxima of this compound | ~805 nm / ~825 nm | These values can be influenced by the local environment and conjugation to a protein. |

Table 2: Recommended Molar Ratios for Trial Conjugations

| Trial | Dye:Antibody Molar Ratio | Expected Degree of Labeling (DOL) |

| 1 | 5:1 | Low |

| 2 | 10:1 | Medium |

| 3 | 20:1 | High |

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of this compound NHS ester to a typical IgG antibody.

Materials and Reagents

-

Antibody (IgG) to be labeled (at 1-2 mg/mL, free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)

-

This compound NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or a centrifugal filter device (10 kDa MWCO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for conjugating this compound NHS ester to an antibody.

Step-by-Step Protocol

-

Antibody Preparation:

-

If the antibody solution contains amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), it must be purified.

-

Perform a buffer exchange into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) using a centrifugal filter device (10 kDa MWCO) or dialysis.

-

Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.

-

-

This compound NHS Ester Preparation:

-

Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO immediately before use. Vortex to ensure it is fully dissolved.

-

-

Conjugation Reaction:

-

Calculate the volume of the this compound NHS ester stock solution needed to achieve the desired dye:antibody molar ratio (refer to Table 2 for starting recommendations).

-

While gently vortexing the antibody solution, add the calculated volume of the this compound NHS ester stock solution dropwise.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The first colored fraction to elute will be the this compound-antibody conjugate, as it is larger and will pass through the column more quickly than the smaller, unconjugated dye molecules.

-

Alternatively, use a centrifugal filter device (10 kDa MWCO) to separate the conjugate from the free dye. Wash the conjugate with PBS multiple times.

-

-

Characterization of the Conjugate:

-

Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of this compound (~805 nm).

-

Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl).

-

Antibody Concentration (M) = [A₂₈₀ - (A₈₀₅ x CF)] / ε_antibody

-

A₂₈₀ is the absorbance at 280 nm.

-

A₈₀₅ is the absorbance at ~805 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₈₀₅ of dye). If unknown, this may need to be determined or estimated from the dye's spectrum.

-

ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

-

-

Dye Concentration (M) = A₈₀₅ / ε_dye

-

ε_dye is the molar extinction coefficient of this compound at ~805 nm. Note: This value should be obtained from the supplier.

-

-

Degree of Labeling (DOL) = [Dye Concentration] / [Antibody Concentration]

-

Signaling Pathway and Application

This compound conjugated antibodies are powerful tools for detecting specific antigens in various experimental setups. The fundamental principle involves the high-affinity binding of the antibody's Fab region to its target antigen, while the conjugated this compound dye provides a detectable signal.

General Detection Workflow

Caption: General principle of target detection using an this compound labeled antibody.

This generalized diagram illustrates the core concept applicable to various techniques. For instance, in immunofluorescence microscopy, the "Target Antigen" would be on a fixed and permeabilized cell, and the "Detection System" would be a microscope equipped with the appropriate filters. In flow cytometry, the antigen would be on the surface of a cell in suspension, and the detector would be the flow cytometer's optical system. The use of a near-infrared dye like this compound is particularly advantageous for in vivo imaging in animal models, where deeper tissue penetration of the excitation and emission light is required for visualizing labeled cells or tissues.

Application Notes and Protocols for IR-825 Nanoparticle Formulation for Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: IR-825 is a near-infrared (NIR) heptamethine cyanine dye notable for its strong absorbance in the NIR region, making it an excellent photothermal agent. When incorporated into nanoparticle formulations, this compound can be effectively delivered to target tissues, such as tumors. Upon irradiation with an NIR laser, these nanoparticles convert light energy into heat, inducing localized hyperthermia to ablate cancerous cells, a process known as photothermal therapy (PTT).[1][2] Furthermore, the inherent fluorescence of this compound allows for real-time imaging to guide the therapeutic process.[3] This document provides an overview of formulation strategies, key characterization data, and detailed protocols for the synthesis, characterization, and evaluation of this compound nanoparticles for drug delivery and photothermal therapy applications.

Data Presentation: Physicochemical and Photothermal Properties

A summary of quantitative data from various this compound and similar NIR dye nanoparticle formulations is presented below. These tables provide a comparative overview of their physical characteristics, drug loading capabilities, and photothermal conversion efficiencies.

Table 1: Physicochemical Characterization of NIR Dye Nanoparticles

| Formulation | Mean Diameter (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |

| PEG-PLD(IR825) Nanomicelles | ~100 | Not specified | ~21.0% (conjugation) | Not applicable | [1][3] |

| PDA/IR820 Nanoparticles | ~150 | -35 | Not specified | Not specified | [4] |

| HAS-IR825 Complex | 240 | 15.4 | 90% (for Doxorubicin) | Not specified | [5] |

| IR-R@LIP/PFOB | Not specified | Not specified | Not specified | 73.4 ± 2.3% | [6] |

Table 2: Photothermal Performance and In Vitro/In Vivo Efficacy

| Formulation | Photothermal Conversion Efficiency | Temperature Increase (°C) | In Vitro Cell Viability (Post-PTT) | In Vivo Outcome | Reference |

| PEG-PLD(IR825) Nanomicelles | High | Not specified | Excellent cancer killing efficiency | Effective tumor ablation | [1][3] |

| PDA/IR820 Nanoparticles | Not specified | 11.7 °C (in skin) | 48% (52% killed) | Reduced epidermal thickness from 134 to 34 µm | [4] |

| IR-R@LIP/PFOB + Laser | Not specified | Not specified | Significant tumor cell killing effect | Not specified | [6] |

Experimental Workflows and Mechanisms

Visualizing the experimental process and the underlying therapeutic mechanism is crucial for understanding and replicating the research.

Caption: A typical workflow for developing this compound nanoparticles.

Caption: The cellular mechanism of photothermal therapy.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles by Polymer Conjugation and Self-Assembly

This protocol is a representative method based on the conjugation of this compound to a polymer backbone, followed by self-assembly into nanomicelles, similar to methodologies described for PEG-PLD(IR825).[1][3]

Materials:

-

IR825-NH₂ (or other amine-functionalized this compound)

-

Methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt) (PEG-PLD) or other carboxyl-terminated polymer

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dialysis membrane (MWCO 3.5 kDa)

-

Deionized (DI) water

Procedure:

-

Polymer Activation: Dissolve 100 mg of PEG-PLD in 10 mL of anhydrous DMSO. Add 1.5 molar equivalents of EDC and NHS to the solution to activate the carboxylic acid groups. Stir the reaction mixture at room temperature for 4 hours in the dark.

-

Conjugation: Dissolve 10 mg of IR825-NH₂ in 2 mL of anhydrous DMSO. Add this solution dropwise to the activated polymer solution.

-

Reaction: Allow the reaction to proceed for 48 hours at room temperature with continuous stirring, protected from light.

-

Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against a large volume of DI water for 72 hours to remove unreacted this compound, EDC, NHS, and DMSO. The DI water should be changed every 6-8 hours.

-

Self-Assembly and Storage: The resulting aqueous solution contains the self-assembled PEG-PLD(IR825) nanomicelles. Lyophilize the solution to obtain a powder for long-term storage or store as a solution at 4°C for short-term use.

Protocol 2: Physicochemical Characterization of this compound Nanoparticles

This protocol outlines standard procedures for characterizing the synthesized nanoparticles.[7][8]

A. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

-

Reconstitute the lyophilized nanoparticle powder or dilute the stock solution in DI water or PBS (pH 7.4) to a concentration of approximately 0.1-1.0 mg/mL.

-

Briefly sonicate the sample to ensure a homogenous dispersion.

-

Transfer the sample to a disposable cuvette.

-

Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

-

Perform measurements in triplicate at 25°C. The PDI value should be below 0.3 to indicate a monodisperse population. Zeta potential provides an indication of colloidal stability.[9]

B. Morphological Analysis (Transmission Electron Microscopy - TEM):

-

Place a drop of the diluted nanoparticle solution (approx. 0.1 mg/mL) onto a carbon-coated copper grid.

-

Allow the sample to sit for 1-2 minutes.

-

Wick away the excess solution using filter paper.

-

(Optional) For negative staining, add a drop of 2% phosphotungstic acid or uranyl acetate solution onto the grid for 30-60 seconds, then wick away the excess.

-

Allow the grid to air-dry completely before imaging with a TEM.

C. Quantifying this compound Loading:

-

Prepare a standard curve of free this compound in DMSO by measuring its absorbance at ~800 nm using a UV-Vis spectrophotometer.

-

Dissolve a known mass of lyophilized this compound nanoparticles in DMSO to disrupt the nanoparticle structure and release the conjugated dye.

-

Measure the absorbance of the solution at the same wavelength.

-

Calculate the concentration of this compound using the standard curve.

-

The drug loading rate (%) is calculated as: (Mass of this compound / Total mass of nanoparticles) × 100.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol determines the ability of cells to internalize the this compound nanoparticles.[6][10]

Materials:

-

Cancer cell line (e.g., 4T1, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound Nanoparticles

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) 4% in PBS

-

DAPI (4′,6-diamidino-2-phenylindole) staining solution

-

Confocal laser scanning microscope (CLSM) and/or flow cytometer

Procedure:

-

Cell Seeding: Seed cells (e.g., 1x10⁵ cells/well) onto glass-bottom dishes (for CLSM) or into a 12-well plate (for flow cytometry). Allow them to adhere overnight.

-

Incubation: Replace the medium with fresh medium containing this compound nanoparticles at a desired concentration (e.g., 10 µg/mL this compound equivalent). Incubate for various time points (e.g., 1, 4, 12 hours).

-

Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized particles.

-

For Confocal Microscopy (CLSM):

-

Fix the cells with 4% PFA for 15 minutes.

-

Wash twice with PBS.

-

Stain the nuclei with DAPI solution for 5 minutes.

-

Wash twice with PBS.

-

Add fresh PBS to the dish and visualize using a CLSM. The red fluorescence of this compound will indicate nanoparticle uptake.

-

-

For Flow Cytometry:

-

Trypsinize the cells to detach them.

-

Resuspend the cells in 500 µL of cold PBS.

-

Analyze the cells using a flow cytometer, detecting the fluorescence in the appropriate channel for this compound (e.g., APC or Cy7 channel). An increase in fluorescence intensity compared to untreated control cells indicates uptake.

-

Protocol 4: In Vitro Photothermal Therapy (PTT) Efficacy Assay

This protocol evaluates the ability of this compound nanoparticles to kill cancer cells upon NIR laser irradiation.[4][6]

Materials:

-

Cancer cell line (e.g., 4T1, HeLa)

-

Complete cell culture medium

-

This compound Nanoparticles

-

NIR Laser (e.g., 808 nm, adjustable power density)

-

CCK-8 or MTT assay kit

-

Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Propidium Iodide)

Procedure:

-

Cell Seeding: Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Incubation: Replace the medium with fresh medium containing various concentrations of this compound nanoparticles. Include control groups: no nanoparticles, and laser only. Incubate for 4-12 hours to allow for nanoparticle uptake.

-

Irradiation: Wash the cells with PBS to remove extracellular nanoparticles. Add fresh medium.

-

Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).

-

Incubation: Return the plate to the incubator for another 12-24 hours.

-

Viability Assessment (CCK-8/MTT):

-

Add 10 µL of CCK-8 or MTT reagent to each well.

-

Incubate for 1-4 hours according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability relative to the untreated control group.

-

-

Visualization (Live/Dead Staining):

-

For qualitative assessment, perform the experiment in a glass-bottom dish.

-

After the final incubation, wash cells with PBS and stain with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) according to the manufacturer's protocol.

-

Visualize immediately using a fluorescence microscope. A significant increase in red fluorescence in the nanoparticle + laser group indicates effective PTT.

-

References

- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. Iron Oxide Nanoparticles in Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Fluorescence Imaging Using IR-825

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) fluorescent dye with applications in preclinical in vivo imaging and photothermal therapy. Its fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration and reduced autofluorescence, making it a valuable tool for small animal imaging. When encapsulated in nanoparticles, this compound can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, enabling visualization of tumor vasculature and biodistribution. These application notes provide an overview of the properties of this compound, protocols for its use in in vivo imaging, and representative data.

Data Presentation

Physicochemical and Spectral Properties of this compound

The following table summarizes the key physicochemical and spectral properties of the this compound dye. It is important to note that the spectral properties, particularly the quantum yield, can be significantly influenced by the solvent environment and encapsulation within nanoparticles.

| Property | Value | Reference |

| CAS Number | 1558079-49-4 | [1] |

| Molecular Weight | 904.34 g/mol | [1] |

| Chemical Formula | C₅₄H₄₈BrClN₂O₄ | [1] |

| Molar Extinction Coefficient (ε) | Not readily available in literature. Representative value for similar cyanine dyes is ~200,000 M⁻¹cm⁻¹. | |

| Fluorescence Quantum Yield (Φ) | Not readily available in literature. Typically low for free dye in aqueous solutions; can be enhanced upon nanoparticle encapsulation. | |

| Excitation Maximum (λex) | ~780-810 nm (highly dependent on formulation) | |

| Emission Maximum (λem) | ~820-840 nm (highly dependent on formulation) | |

| Functional Groups | Carboxyl group for conjugation | [2] |